molecular formula C10H17NO3 B025510 N-(2-oxooxolan-3-yl)hexanamide CAS No. 106983-28-2

N-(2-oxooxolan-3-yl)hexanamide

Cat. No. B025510
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "N-(2-oxooxolan-3-yl)hexanamide" often involves atom-economic methods, utilizing catalysts and specific conditions to efficiently form the desired products. For example, the gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles has been developed to synthesize fully substituted 2-aminopyrroles, offering a concise and flexible approach under mild conditions with good to excellent yields, providing an atom-economic pathway for complex molecular synthesis (Xiao et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves the examination of core structures stabilized by various groups. For instance, the synthesis of hexanuclear oxo-hydroxo lanthanide clusters showcases how the oxo group functions as an anion template to induce self-assembly, revealing the stabilizing effects of certain groups on the core structure of complex molecules (Tong et al., 2010).

Chemical Reactions and Properties

Ynamides, key intermediates in the synthesis of molecules like "N-(2-oxooxolan-3-yl)hexanamide," participate in various chemical reactions, offering pathways to nitrogen-containing products. These reactions underscore the versatility of ynamides as synthetic building blocks, capable of engaging in addition, insertion, and cycloaddition reactions under specific conditions (Tlais & Danheiser, 2014).

Physical Properties Analysis

The physical properties of molecules like "N-(2-oxooxolan-3-yl)hexanamide" are pivotal for their application and functionality in various domains. These properties are often influenced by the molecule's structure, including core stability and functional group attachments, which can be elucidated through the study of similar compound formations and characterizations.

Chemical Properties Analysis

The chemical properties of such molecules are closely tied to their reactivity and stability, determined by their functional groups and molecular structure. For instance, the reactivity of ynamides with electron-withdrawing groups attached to nitrogen offers insights into the chemical behavior of complex molecules, highlighting the balance between stability and reactivity necessary for practical applications (Evano, Coste, & Jouvin, 2010).

Scientific Research Applications

1. Environmental Impact and Transformation Products

  • Abiotic Transformation in Water Treatment : Sulfamethoxazole, a sulfonamide antibiotic, undergoes abiotic transformations under denitrifying conditions, forming transformation products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. These transformations highlight the environmental impact and the need to focus on transformation products in environmental studies (Nödler et al., 2012).

2. Crystallography and Molecular Structures

  • Crystal Structure Analysis : The crystal structure of bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) reveals insights into molecular interactions and structural properties, which are crucial for understanding the compound's behavior in various applications (Närhi et al., 2014).

3. Bioenergy and Fuel Applications

  • Biofuel Additives : Research on glycerol derivatives, including (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, as additives for diesel fuel, demonstrates the potential for improving fuel properties and reducing emissions. Such additives represent a sustainable approach to enhancing biofuel efficiency and environmental friendliness (Oprescu et al., 2014).

4. Flavor and Fragrance Industry

  • Synthesis of Flavor Compounds : Studies on the biosynthesis of cis-3-hexen-1-yl acetate, a flavor compound used in the food industry, show the potential for efficient and sustainable production methods. This research contributes to the development of natural flavor and fragrance compounds (Chiang et al., 2003).

5. Medicinal Chemistry and Pharmacology

  • Synthesis of Biologically Active Compounds : The generation of rhodium(I) carbenes from ynamides and their reactions with alkynes and alkenes highlight the compound's potential in synthesizing bioactive pharmaceuticals. This research is significant for drug development and understanding molecular interactions (Liu et al., 2013).

6. Green Chemistry and Sustainable Practices

  • Sustainable Solvents : The use of 2-methyloxolane as a bio-based solvent for the extraction of natural products emphasizes the shift towards environmentally friendly and sustainable extraction methods. This research contributes to reducing the reliance on petroleum-based solvents (Rapinel et al., 2020).

Future Directions

“N-Hexanoyl-L-homoserine lactone” has diverse applications, including the regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish . These applications suggest potential future directions for research and development involving this compound.

properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347943
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxooxolan-3-yl)hexanamide

CAS RN

106983-28-2
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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